1-Methoxy-5,6,7,8-tetrahydrophthalazine
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Overview
Description
1-Methoxy-5,6,7,8-tetrahydrophthalazine is a nitrogen-containing heterocyclic compound It is structurally characterized by a phthalazine ring system that is partially hydrogenated and substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-5,6,7,8-tetrahydrophthalazine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methoxy-2-nitrobenzene with hydrazine hydrate can lead to the formation of the desired phthalazine derivative. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-5,6,7,8-tetrahydrophthalazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in precursor compounds can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Formation of methoxy-substituted aldehydes or acids.
Reduction: Formation of amine derivatives.
Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic ring.
Scientific Research Applications
1-Methoxy-5,6,7,8-tetrahydrophthalazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methoxy-5,6,7,8-tetrahydrophthalazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
- 1-Methoxy-5,6,7,8-tetrahydronaphthalene
- 1-Chloro-4-methoxy-5,6,7,8-tetrahydrophthalazine
- 5-Methoxy-1-indanone
Comparison: 1-Methoxy-5,6,7,8-tetrahydrophthalazine is unique due to its specific substitution pattern and the presence of a phthalazine ring system. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C9H12N2O |
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Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-methoxy-5,6,7,8-tetrahydrophthalazine |
InChI |
InChI=1S/C9H12N2O/c1-12-9-8-5-3-2-4-7(8)6-10-11-9/h6H,2-5H2,1H3 |
InChI Key |
SJXJOXLYZYGWNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCCCC2=CN=N1 |
Origin of Product |
United States |
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